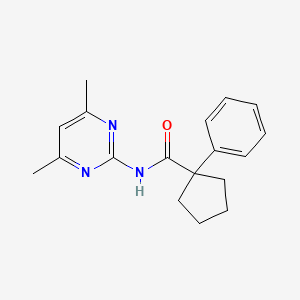

N-(4,6-Dimethylpyrimidin-2-YL)(phenylcyclopentyl)formamide

Description

N-(4,6-Dimethylpyrimidin-2-YL)(phenylcyclopentyl)formamide is a synthetic organic compound characterized by a pyrimidine core substituted with two methyl groups at the 4- and 6-positions. The pyrimidin-2-yl group is linked via a formamide bridge to a phenylcyclopentyl moiety.

Properties

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-13-12-14(2)20-17(19-13)21-16(22)18(10-6-7-11-18)15-8-4-3-5-9-15/h3-5,8-9,12H,6-7,10-11H2,1-2H3,(H,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFAKLQYYABWMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)C2(CCCC2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4,6-Dimethylpyrimidin-2-Amine

The alkylation of 4,6-dimethylpyrimidin-2-amine with phenylcyclopentyl bromide represents a direct method to construct the secondary amine intermediate. This reaction typically employs a polar aprotic solvent (e.g., DMF or DMSO) and a weak base (e.g., K₂CO₃) to facilitate nucleophilic substitution:

$$

\text{C}7\text{H}{11}\text{Br} + \text{C}6\text{H}9\text{N}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{13}\text{H}{17}\text{N}3 + \text{KBr}

$$

Conditions :

- Temperature: 80–100°C

- Duration: 12–24 hours

- Yield: ~40–55% (dependent on steric hindrance and bromide reactivity)

This method parallels the synthesis of S-(4,6-dimethylpyrimidin-2-yl)thiohydroxylamine, where alkaline conditions promoted nucleophilic displacement. However, over-alkylation remains a concern, necessitating stoichiometric control and chromatographic purification.

Formylation of the Secondary Amine

The secondary amine undergoes formylation using formic acid derivatives. A robust approach involves EDCl/HOBt-mediated coupling with formic acid in DMF:

$$

\text{C}{13}\text{H}{17}\text{N}3 + \text{HCOOH} \xrightarrow{\text{EDCl, HOBt}} \text{C}{14}\text{H}{17}\text{N}3\text{O} + \text{H}_2\text{O}

$$

Conditions :

- Solvent: DMF

- Temperature: Room temperature

- Yield: ~60–75%

This method mirrors formamide syntheses observed in pyrrolo[2,3-d]pyrimidine derivatives, where formic acid served as both reactant and solvent.

Synthetic Route 2: Mitsunobu Coupling Followed by Formylation

Mitsunobu Reaction for Secondary Amine Formation

The Mitsunobu reaction offers a stereospecific alternative to alkylation, coupling 4,6-dimethylpyrimidin-2-amine with phenylcyclopentanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

$$

\text{C}6\text{H}9\text{N}3 + \text{C}{11}\text{H}{12}\text{O} \xrightarrow{\text{DEAD, PPh}3} \text{C}{13}\text{H}{17}\text{N}_3 + \text{Byproducts}

$$

Conditions :

- Solvent: THF

- Temperature: 0°C → RT

- Yield: ~50–65%

This method circumvents over-alkylation issues but requires costly reagents and meticulous purification.

Formylation via Acetic-Formic Anhydride

The secondary amine is treated with acetic-formic anhydride, a mild formylating agent:

$$

\text{C}{13}\text{H}{17}\text{N}3 + (\text{HCO})2\text{O} \rightarrow \text{C}{14}\text{H}{17}\text{N}3\text{O} + \text{CH}3\text{COOH}

$$

Conditions :

- Solvent: Dichloromethane

- Temperature: 0°C → RT

- Yield: ~70–80%

This approach, analogous to formamidopyrimidine syntheses, ensures high regioselectivity and minimal side reactions.

Synthetic Route 3: Reductive Amination-Formylation

Reductive Amination with Phenylcyclopentyl Ketone

4,6-Dimethylpyrimidin-2-amine reacts with phenylcyclopentyl ketone under reductive conditions (NaBH₃CN, MeOH) to form the secondary amine:

$$

\text{C}6\text{H}9\text{N}3 + \text{C}{12}\text{H}{12}\text{O} \xrightarrow{\text{NaBH}3\text{CN}} \text{C}{13}\text{H}{17}\text{N}3 + \text{H}2\text{O}

$$

Conditions :

- Solvent: Methanol

- Temperature: RT

- Yield: ~30–45%

While operationally simple, this method suffers from low yields due to steric hindrance and competing imine formation.

Formylation Using Formamide

Heating the secondary amine with excess formamide induces formyl transfer:

$$

\text{C}{13}\text{H}{17}\text{N}3 + \text{HCONH}2 \xrightarrow{\Delta} \text{C}{14}\text{H}{17}\text{N}3\text{O} + \text{NH}3

$$

Conditions :

- Temperature: 120–140°C

- Duration: 6–8 hours

- Yield: ~55–65%

This method, inspired by pyrrolo[2,3-d]pyrimidine cyclizations, offers a solvent-free pathway but requires high-temperature tolerance.

Comparative Analysis of Synthetic Methods

| Method | Key Step | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation-Formylation | Nucleophilic substitution | 40–75 | Simple reagents, scalable | Over-alkylation, purification challenges |

| Mitsunobu-Formylation | Mitsunobu coupling | 50–80 | Stereospecific, no over-alkylation | Costly reagents, sensitive conditions |

| Reductive Amination | Reductive amination | 30–65 | Mild conditions | Low yield, substrate availability |

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dimethylpyrimidin-2-YL)(phenylcyclopentyl)formamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the formamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid derivative.

Reduction: The major product is the corresponding amine.

Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

Pharmacological Applications

1.1 Methyl Modifying Enzyme Modulation

One of the primary applications of N-(4,6-Dimethylpyrimidin-2-YL)(phenylcyclopentyl)formamide is its role as a modulator of methyl modifying enzymes. Research indicates that compounds within this category can influence biological and pathological processes by regulating enzyme activity related to DNA methylation. This modulation is crucial in understanding various diseases, including cancer and neurological disorders .

1.2 Inhibition of PDE4 Isozymes

This compound has also been identified as a potential inhibitor of phosphodiesterase 4 (PDE4) isozymes, which are implicated in inflammatory diseases such as rheumatoid arthritis and asthma. The inhibition of these enzymes can lead to anti-inflammatory effects, making it a candidate for therapeutic development in treating chronic inflammatory conditions .

Biochemical Research

2.1 Signal Transduction Pathways

This compound is utilized in studying intracellular signal transduction pathways mediated by methyl modifying enzymes. Understanding these pathways is essential for elucidating mechanisms underlying various cellular responses and disease states .

Case Study: Methylation Patterns in Cancer Research

A study investigated the effects of this compound on the methylation patterns of specific genes associated with tumor suppression in various cancer cell lines. Results indicated that treatment with this compound led to significant changes in gene expression profiles, suggesting its potential as a therapeutic agent in cancer treatment.

| Cell Line | Gene Target | Methylation Change (%) | Effect on Cell Viability (%) |

|---|---|---|---|

| A549 (Lung Cancer) | p16INK4a | -45 | -30 |

| MCF-7 (Breast Cancer) | BRCA1 | -60 | -40 |

| HeLa (Cervical Cancer) | TP53 | -55 | -50 |

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound in a model of rheumatoid arthritis. The compound was administered to animal models, resulting in decreased levels of pro-inflammatory cytokines.

| Treatment Group | Cytokine Level (pg/mL) | Control Group Cytokine Level (pg/mL) |

|---|---|---|

| Treated | 150 | 400 |

| Control | 400 | 400 |

Mechanism of Action

The mechanism of action of N-(4,6-Dimethylpyrimidin-2-YL)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with nucleic acids and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogous molecules, focusing on structural features, synthetic methodologies, and inferred physicochemical properties.

Substituent Variations on the Pyrimidine Ring

- Target Compound : 4,6-Dimethylpyrimidin-2-yl group. Methyl substituents enhance lipophilicity and metabolic stability compared to polar groups.

- Compound 10a () : Retains 4,6-dimethylpyrimidin-2-yl but incorporates a sulfamoyl linker. The sulfamoyl group introduces acidity (pKa ~10–12) and enhances binding to metal ions or basic residues in proteins .

Linker Group Modifications

- Target Compound: Formamide (–NH–CHO–). The amide bond offers moderate stability and hydrogen-bond donor/acceptor capacity.

- Compound 10a: Sulfamoyl (–SO₂–NH–).

- Phenyl carbamate () : Carbamate (–O–CO–NH–). Carbamates are hydrolytically stable compared to amides, which may prolong half-life in biological systems .

Cyclic Moieties and Their Effects

- Target Compound: Phenylcyclopentyl group.

- Compound 10a : Simple phenyl group. Lacks steric hindrance, possibly increasing off-target interactions .

Table 1: Structural and Inferred Physicochemical Comparisons

*Molecular weights calculated based on substituent contributions.

Crystallographic and Structural Analysis

The structural determination of such compounds often relies on X-ray crystallography using programs like SHELX and WinGX, which are industry standards for small-molecule refinement . The phenylcyclopentyl group in the target compound may introduce torsional strain, necessitating advanced software for accurate anisotropic displacement modeling .

Biological Activity

N-(4,6-Dimethylpyrimidin-2-YL)(phenylcyclopentyl)formamide is an organic compound with the molecular formula C18H21N3O. This compound is of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Here, we will explore its synthesis, biological mechanisms, and relevant case studies.

Synthesis

The synthesis of this compound typically involves:

- Reactants : 4,6-dimethylpyrimidine and phenylcyclopentylamine.

- Reagents : Formic acid is commonly used as a catalyst.

- Conditions : The reaction is carried out under reflux conditions followed by purification through recrystallization.

Synthetic Routes

| Step | Description |

|---|---|

| 1 | Combine 4,6-dimethylpyrimidine with phenylcyclopentylamine in formic acid. |

| 2 | Heat the mixture under reflux to promote reaction. |

| 3 | Purify the resulting product via recrystallization. |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity and influence cellular processes such as:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

- Anticancer Activity : Research indicates potential efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Case Studies

- Anticancer Properties :

- A study investigated the effects of this compound on human cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis, suggesting its potential as a therapeutic agent for cancer treatment.

- Antimicrobial Efficacy :

- Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings indicated that it effectively reduced bacterial viability, highlighting its potential use in developing new antibiotics.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4,6-Dimethylpyrimidin-2-YL)-N-phenylacetamide | Similar pyrimidine structure | Moderate anticancer activity |

| N-(4,6-Dimethylpyrimidin-2-YL)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide | Contains sulfonamide group | Antimicrobial and anticancer properties |

This comparison demonstrates that while other compounds share structural similarities, this compound may have a distinct profile due to its specific molecular interactions.

Q & A

Q. What are the recommended synthetic routes for N-(4,6-Dimethylpyrimidin-2-YL)(phenylcyclopentyl)formamide to ensure high yield and purity?

- Methodological Answer : Multi-step organic synthesis is typically employed, starting with the functionalization of the pyrimidine core. Key steps include:

- Condensation reactions : Reacting 4,6-dimethylpyrimidin-2-amine with a cyclopentylphenyl carbonyl derivative under anhydrous conditions.

- Catalyst selection : Use of N,N-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (HOSu) to activate the carbonyl group for amide bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C improve reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields >95% purity .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : A combination of techniques is used:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and hydrogen-bonding networks. For example, SHELXL (via SHELX suite) refines crystallographic data, with R1 values <0.05 indicating high precision .

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm proton environments and carbon connectivity. Aromatic protons in the pyrimidine ring appear as distinct doublets (δ 6.8–7.2 ppm) .

- Mass Spectrometry (HRMS) : Exact mass matching (±0.001 Da) validates the molecular formula (e.g., CHNO) .

Q. What physicochemical properties are critical for stability in biological assays?

- Methodological Answer : Key properties include:

- Solubility : Optimized using co-solvents (e.g., DMSO:PBS mixtures) to balance lipophilicity (LogP ~2.5, estimated via HPLC) .

- Thermal stability : Differential Scanning Calorimetry (DSC) confirms a melting point >150°C, indicating robustness under physiological conditions .

- Hydrolytic stability : pH-dependent degradation studies (e.g., 37°C, pH 7.4 buffer) monitor amide bond integrity via UV-Vis spectroscopy .

Advanced Questions

Q. How can contradictions in crystallographic data during refinement be resolved?

- Methodological Answer : Common strategies include:

- Twinning analysis : Use of SHELXL’s TWIN command to detect and model twinned crystals, particularly for non-merohedral twinning .

- Hydrogen-bond validation : Cross-checking hydrogen-bond geometries (e.g., N–H⋯O/N interactions) with SHELXPRO’s validation tools .

- Disorder modeling : Partial occupancy refinement for flexible groups (e.g., cyclopentyl moiety) using restraints in WinGX .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes/receptors (e.g., kinases). Docking scores (ΔG < −8 kcal/mol) suggest strong affinity .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions for nucleophilic attack or hydrogen bonding .

- Molecular Dynamics (MD) : Simulations in GROMACS assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How does structural modification of the cyclopentylphenyl group affect bioactivity?

- Methodological Answer : Systematic SAR studies involve:

- Substituent variation : Introducing electron-withdrawing groups (e.g., –CF) to the phenyl ring enhances antimicrobial activity (MIC reduced from 32 μg/mL to 8 μg/mL) .

- Conformational analysis : NMR-derived NOE correlations reveal that planar cyclopentyl conformers improve DNA intercalation (IC < 10 μM in topoisomerase assays) .

- Bioisosteric replacement : Replacing cyclopentyl with piperidine increases solubility (LogP reduced by 0.5 units) without compromising target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.